2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
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Overview
Description
2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C18H15Cl2NO3S and its molecular weight is 396.28. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
In a study by Viji et al. (2020), the molecular structure and spectroscopic data of a closely related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were analyzed using Density Functional Theory (DFT). This study provides insights into the molecular parameters, charge transfer, molecular electrostatic potential, and biological effects predicted by molecular docking results, which could be relevant to the compound (Viji et al., 2020).
Synthesis and Antimicrobial Activity
Research by Sah et al. (2014) explored the synthesis of related formazans from a Mannich base of a compound including a 1,3,4-thiadiazole moiety. The synthesized compounds demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential antimicrobial applications for similar compounds (Sah et al., 2014).
Synthesis and Bioactivity of Analogous Compounds
Srinivasulu et al. (2007) investigated novel compounds including a 1,3,2 λ5-oxazaphosphole ring, showcasing the synthesis and screening for antifungal and antibacterial activity. This research provides a framework for understanding the synthesis and potential bioactivity of similar thiazole-containing compounds (Srinivasulu et al., 2007).
Spectroscopic, Quantum Chemical Calculations, and Biological Activity
Another study by Viji et al. (2020) focused on 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, a compound structurally similar to the one . The study included a quantum chemical method analysis, vibrational spectral techniques, and screening for antimicrobial activity, providing a comprehensive view of the structural and biological properties of such compounds (Viji et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its biological targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-22-13-3-5-14(6-4-13)23-11-15-9-21-18(25-15)24-10-12-2-7-16(19)17(20)8-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAJEZPDIKTZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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